3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one
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Overview
Description
3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the chromen-2-one core: This step typically involves the condensation of a suitable phenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the benzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the hydrazinylidene group: This step involves the reaction of the chromen-2-one derivative with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone.
Formation of the final product: The final step involves the reaction of the intermediate with 4-methylphenyl ethyl ether under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and hydrazinylidene positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl]oxy}-4-methyl-2H-chromen-2-one
- 3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one
Uniqueness
The uniqueness of 3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C32H26N4O7 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
3-benzyl-7-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C32H26N4O7/c1-20-8-10-23(11-9-20)29(34-33-28-15-12-24(35(38)39)17-30(28)36(40)41)19-42-25-13-14-26-21(2)27(32(37)43-31(26)18-25)16-22-6-4-3-5-7-22/h3-15,17-18,33H,16,19H2,1-2H3/b34-29+ |
InChI Key |
SWMMUEYWRBYXCI-RIHQVDFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/COC3=CC4=C(C=C3)C(=C(C(=O)O4)CC5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])COC3=CC4=C(C=C3)C(=C(C(=O)O4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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